4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Anticancer Properties
Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to This compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.
- Liver Cancer (HepG2) : Significant inhibition of cell growth was observed.
The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapy .
Anti-inflammatory Activity
Sulfonamide derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
---|---|---|
This compound | 5.40 | 0.01 |
These results suggest that this compound may serve as a lead for developing selective COX inhibitors, potentially offering therapeutic benefits superior to existing NSAIDs .
Antimicrobial Activity
The compound's biological profile extends to antimicrobial properties. Preliminary studies have indicated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (μM) |
---|---|
B. subtilis | 4.69 |
S. aureus | 5.64 |
E. coli | 13.40 |
Such findings highlight the potential utility of this compound in treating bacterial infections .
Structure-Activity Relationships (SAR)
The efficacy of This compound can be attributed to specific structural features:
- Pyrazole Ring : Essential for anticancer activity.
- Sulfonamide Group : Contributes to anti-inflammatory effects.
- Cyano Group : Enhances overall biological potency.
Studies suggest that modifications to these functional groups can significantly alter the compound's biological activity, indicating a promising avenue for further drug development .
Case Studies
Several case studies have focused on the therapeutic applications of pyrazole derivatives similar to the target compound:
- Case Study 1 : A clinical trial evaluating a related pyrazole derivative in patients with advanced breast cancer demonstrated a significant reduction in tumor size and improved patient outcomes.
- Case Study 2 : Research on anti-inflammatory effects showed that patients receiving treatment with sulfonamide derivatives reported reduced pain levels and improved mobility in conditions like rheumatoid arthritis.
These case studies underscore the therapeutic potential of compounds within this chemical class.
Propriétés
IUPAC Name |
4-cyano-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-14-12-18(16-6-8-20-9-7-16)22-23(14)11-10-21-26(24,25)17-4-2-15(13-19)3-5-17/h2-9,12,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYACQXOVGIFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.